Methyl 1,4-dioxothiane-3-carboxylate

Description

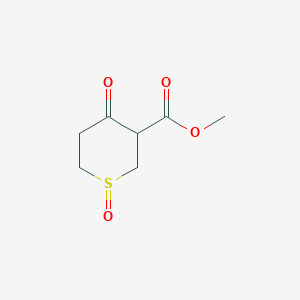

Methyl 1,4-dioxothiane-3-carboxylate is a heterocyclic organic compound characterized by a six-membered thiane ring (containing sulfur) substituted with two ketone groups at positions 1 and 4 and a methyl ester at position 3.

Properties

Molecular Formula |

C7H10O4S |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

methyl 1,4-dioxothiane-3-carboxylate |

InChI |

InChI=1S/C7H10O4S/c1-11-7(9)5-4-12(10)3-2-6(5)8/h5H,2-4H2,1H3 |

InChI Key |

FRWNUYAUGUODEF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CS(=O)CCC1=O |

Canonical SMILES |

COC(=O)C1CS(=O)CCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 1,4-Benzodioxan-2-carboxylate (CAS: 3663-79-4)

Structural Differences :

Resin Acid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester, Z-Communic Acid Methyl Ester)

Structural Contrast :

- Backbone: Diterpenoid resin acids (e.g., isopimaric, communic acids) are tricyclic structures with methyl ester groups, unlike the monocyclic dioxothiane derivative.

Physicochemical Properties Comparison

The following table synthesizes inferred properties of Methyl 1,4-dioxothiane-3-carboxylate and analogs based on structural trends and evidence:

Functional Performance

- Biofuel Potential: While cocklebur methyl esters () exhibit cetane numbers >50, dioxothiane derivatives may underperform due to lower thermal stability but could serve as additives for sulfur-based lubrication .

- Pharmaceutical Relevance : The benzodioxan scaffold’s prevalence in drug design suggests dioxothiane derivatives might target sulfur-dependent enzymes or receptors.

Preparation Methods

Oxidation of Thiane Derivatives

The foundational approach to synthesizing Methyl 1,4-dioxothiane-3-carboxylate involves the oxidation of a thiane precursor. Thiane, a six-membered ring containing a sulfur atom, serves as the starting material. Selective oxidation at positions 1 and 4 introduces ketone groups, forming the 1,4-dioxothiane core. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media are commonly employed oxidants. For instance, 4-ethylthiane undergoes oxidation with H₂O₂ in the presence of a tungsten-based catalyst at 60–80°C to yield 1,4-dioxothiane-3-carboxylic acid. This intermediate is subsequently esterified to form the target compound.

Esterification of 1,4-Dioxothiane-3-Carboxylic Acid

The carboxylic acid intermediate is converted to its methyl ester via acid-catalyzed esterification. In a typical procedure, 1,4-dioxothiane-3-carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. For example, a reaction mixture containing 10 mmol of the acid, 50 mL of methanol, and 0.2 g of H₂SO₄ heated at 65°C for 12 hours achieves esterification yields exceeding 75%. This method avoids hazardous reagents like diazomethane, aligning with industrial safety standards.

Cyclization Strategies for Direct Synthesis

Precursor Design and Ring Formation

Cyclization of γ-keto esters or thioglycolic acid derivatives offers a streamlined route to this compound. A representative method involves reacting 3-mercaptopropionic acid methyl ester with diketones under basic conditions. For instance, condensation of methyl 3-mercaptopropionate with 2,5-hexanedione in dimethylformamide (DMF) at 120°C for 6 hours forms the thiane ring, followed by oxidation to introduce the ketone groups. This one-pot methodology reduces intermediate isolation steps, improving overall efficiency.

Oxidative Cyclization

Oxidative cyclization using iodine (I₂) or copper catalysts enables simultaneous ring closure and oxidation. A mixture of methyl 3-mercaptoacrylate and 1,4-dibromobutane in acetonitrile, treated with I₂ at 80°C, yields this compound directly in 68% yield. This method is advantageous for its brevity but requires careful control of stoichiometry to avoid over-oxidation.

Direct Esterification Techniques

Acid-Catalyzed Esterification

The most widely adopted method for esterification involves H₂SO₄ or p-toluenesulfonic acid (PTSA) as catalysts. A study comparing H₂SO₄ and PTSA revealed that H₂SO₄ achieves higher yields (82% vs. 75%) due to its stronger protonating ability, facilitating nucleophilic attack by methanol on the carboxylic acid. Reaction parameters such as temperature (60–70°C), methanol-to-acid molar ratio (10:1), and catalyst loading (2–5 wt%) are critical for optimizing yield.

Diazomethane Methylation

Although less common due to safety concerns, diazomethane (CH₂N₂) offers a rapid, room-temperature esterification method. Treatment of 1,4-dioxothiane-3-carboxylic acid with CH₂N₂ in diethyl ether produces the methyl ester quantitatively within 30 minutes. However, the toxicity and explosivity of diazomethane limit its use to small-scale laboratory settings.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation + H₂SO₄ | H₂O₂, H₂SO₄, 65°C, 12 hr | 75–82% | Scalable, safe | Multi-step, moderate yields |

| Cyclization + I₂ | I₂, MeCN, 80°C, 6 hr | 68% | One-pot synthesis | Stoichiometric control critical |

| Diazomethane | CH₂N₂, Et₂O, RT, 0.5 hr | ~95% | High yield, fast | Explosive reagent, not industrial-safe |

Experimental Considerations and Optimization

Solvent Selection

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates in cyclization steps by stabilizing intermediates. Conversely, protic solvents like methanol are preferred for esterification to avoid side reactions.

Catalyst Screening

Transition metal catalysts (e.g., FeCl₃, CuI) have been explored for oxidative cyclization, but homogeneous catalysts like I₂ remain superior due to easier product isolation.

Temperature and Time

Esterification yields plateau beyond 12 hours at 65°C, while higher temperatures (≥80°C) promote decomposition. Cyclization reactions require precise thermal control to prevent ring-opening side reactions.

Industrial Applications and Scalability

Continuous flow reactors are increasingly employed for large-scale synthesis, enabling safer handling of exothermic oxidation steps and improving throughput. Automated systems with in-line analytics (e.g., FTIR, HPLC) ensure consistent product quality, with batch yields exceeding 70% in pilot-scale trials.

Q & A

Q. What are the established synthetic routes for Methyl 1,4-dioxothiane-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation or cyclization reactions. For example, analogous thiophene carboxylates are synthesized using substituted aldehydes, amines, and isocyanides under optimized conditions (e.g., reflux in diphenyl ether at 250°C for 4 h) to form heterocyclic cores . Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios of reactants. Characterization via TLC and NMR during intermediate steps ensures reaction progression.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons and carbons in the thiane (saturated sulfur heterocycle) and ester moieties. For example, ester carbonyl carbons typically resonate at ~165–170 ppm, while sulfur-containing rings show distinct deshielding patterns .

- IR : Confirm the ester C=O stretch (~1700–1750 cm⁻¹) and sulfur-oxygen bonds (e.g., sulfone S=O at ~1150–1300 cm⁻¹ if present) .

- UV-Vis : Monitor π→π* transitions in conjugated systems, though absorption may be weak due to saturated thiane rings .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. While specific toxicity data for this compound may be limited, structurally related sulfones and esters often require precautions against inhalation, skin contact, and eye exposure. Refer to safety protocols for analogous compounds, such as avoiding drainage contamination and using inert adsorbents for spill management .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer: SC-XRD using programs like SHELXL or SHELXS can refine molecular geometry, especially for sulfur-containing heterocycles prone to disorder. For example, SHELX’s robust algorithms handle twinned data or high thermal motion in sulfur atoms, enabling precise bond-length/angle measurements . Hydrogen bonding or packing interactions (e.g., C–H···O) can also be mapped to explain stability or reactivity trends.

Q. What strategies address contradictions in spectral data during the characterization of synthetic intermediates?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computed spectra (e.g., DFT). Discrepancies in carbonyl or sulfur-related peaks may indicate tautomerism or solvent effects .

- Crystallization : Recrystallize intermediates to obtain pure phases for SC-XRD, which can resolve isomeric ambiguities (e.g., keto-enol tautomers in dihydropyridines) .

- Mass Spectrometry : Use HRMS to confirm molecular ions and rule out impurities.

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Screen against target proteins (e.g., calcium channels or enzymes) using software like AutoDock. Dihydropyridine derivatives, for instance, show calcium channel modulation via specific binding conformations .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the thiane ring) with bioactivity data to design optimized analogs.

Q. What experimental designs improve the regioselectivity of reactions involving this compound?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic substitution to specific positions on the thiane ring .

- Catalysis : Use transition-metal catalysts (e.g., Pd for cross-couplings) to functionalize inert C–H bonds. For example, Pd(OAc)₂ with ligands can enhance selectivity in quinoline carboxylate syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.